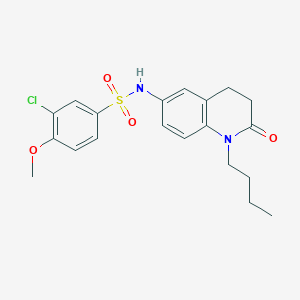![molecular formula C22H15Cl2N3O3 B2703018 3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923217-13-4](/img/no-structure.png)
3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. For example, in one study, a series of 2,4,6-trisubstituted pyrimidines were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Structural Characterization and Molecular Interactions
- The study of crystalline structures of related compounds, such as "5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione," reveals intricate hydrogen bonding patterns and chain formations. These studies offer insights into the molecular interactions that could influence the physical properties and reactivity of similar compounds, suggesting potential applications in designing materials with specific characteristics (Low et al., 2004).
Synthetic Applications
- Research into the ring cleavage reactions of derivatives, including those related to the compound of interest, showcases a variety of reaction products. These findings are crucial for synthetic chemistry, allowing for the development of new pharmaceuticals and materials (Kinoshita et al., 1989).
Urease Inhibition
- Studies on "5-Substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione" derivatives highlight their potential as urease inhibitors, which could have implications in medical research and the development of treatments for diseases related to urease activity (Rauf et al., 2010).
Drug Discovery and Pharmaceutical Research
- The synthesis and pharmacological evaluation of pyrimidine derivatives indicate their potential as analgesic, anti-inflammatory, and antimicrobial agents. Such studies underscore the broader implications of related compounds in drug discovery and development (Giles et al., 2011).
Material Science and Sensing Applications
- Research into pyrimidine-phthalimide derivatives for pH-sensing applications demonstrates the utility of related compounds in developing novel sensors. These materials can undergo significant color changes under different pH conditions, highlighting their potential in creating sensitive and reversible pH indicators (Yan et al., 2017).
Mechanism of Action
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with 4-chlorophenylhydrazine to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "4-chlorophenylhydrazine", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with 4-chlorophenylhydrazine in the presence of acetic acid to form the pyrido[3,2-d]pyrimidine ring system.", "Step 3: Oxidation of the resulting compound from step 2 with hydrogen peroxide in the presence of sodium hydroxide and water to form the final product." ] } | |
| 923217-13-4 | |
Molecular Formula |
C22H15Cl2N3O3 |
Molecular Weight |
440.28 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15Cl2N3O3/c23-16-7-3-14(4-8-16)12-27-21(29)20-18(2-1-11-25-20)26(22(27)30)13-19(28)15-5-9-17(24)10-6-15/h1-11H,12-13H2 |
InChI Key |
ZMEDHBGNRHTHCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


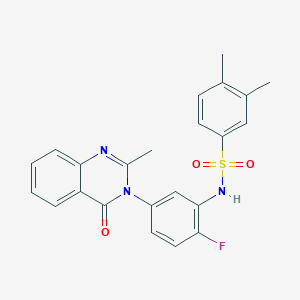

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)
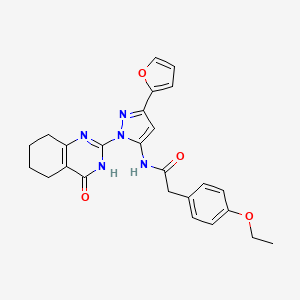
![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
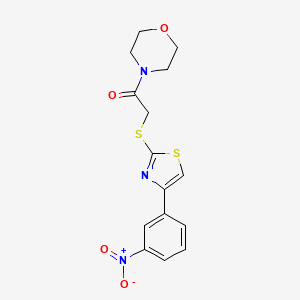
![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)
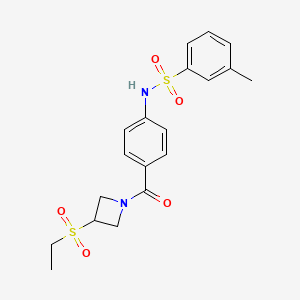
![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)
![6-(3,4-Dihydroisoquinolin-2(1h)-Yl)-3-Methyl-[1,2,4]triazolo[3,4-A]phthalazine](/img/structure/B2702956.png)
